ADP-mannose
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Overview
Description
ADP-Mannose, also known as apd-D-mannose or ADP-man, belongs to the class of organic compounds known as purine nucleotide sugars. These are purine nucleotides bound to a saccharide derivative through the terminal phosphate group. ADP-Mannose is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, ADP-mannose is primarily located in the cytoplasm.
ADP-alpha-D-mannose is an ADP-aldose. It has a role as a human metabolite.
Scientific Research Applications
Biosynthesis Pathway in Escherichia Coli
ADP-mannose plays a crucial role in the biosynthesis of lipopolysaccharides (LPS) in Escherichia coli. It is involved in the formation of ADP-L-glycero-beta-D-manno-heptose, a precursor to the inner core of LPS. The biosynthesis requires several enzymes and ATP, along with the ketose phosphate precursor sedoheptulose 7-phosphate (Kneidinger et al., 2002).
Role in LPS Core Biosynthesis
ADP-mannose is integral to the biosynthesis of LPS in Gram-negative bacteria. The crystal structure of ADP-L-glycero-D-mannoheptose 6-epimerase, an enzyme involved in this pathway, has been studied, providing insights into the interconversion of ADP-D-glycero-D-mannoheptose and ADP-L-glycero-D-mannoheptose (Deacon et al., 2000).
Antioxidant Activities of Polysaccharides
ADP-mannose is a key component of polysaccharides extracted from Angelica dahurica, which have shown antioxidant activities. These polysaccharides, including ADP-mannose, demonstrate scavenging abilities of free radicals and have potential as natural antioxidants (Pang et al., 2022).
Mechanistic Insights in Enzymatic Processes
Understanding the mechanism of reactions catalyzed by enzymes like ADP-L-glycero-D-manno-heptose 6-epimerase is essential for developing novel antimicrobial agents. The study of these enzymes, which utilize ADP-mannose, contributes to the broader understanding of bacterial LPS biosynthesis (Morrison & Tanner, 2007).
Mannose Metabolism
ADP-mannose is involved in the broader spectrum of mannose metabolism, which has various systemic effects, including therapeutic applications for human diseases and understanding immunological responses (Sharma et al., 2014).
Human Blood Cell Studies
The study of nucleotides and nucleotide sugars, including ADP-mannose, in human blood cells, provides valuable insights into biochemical pathways and potential therapeutic targets (Cantore et al., 1971).
Applications in Pharmacotherapy
Mannose, and by extension ADP-mannose, has been increasingly applied in biomedical contexts. Its role in synthesizing glycoproteins and immune regulation demonstrates its potential in treating various diseases and enhancing medical imaging techniques (Wei et al., 2020).
properties
CAS RN |
28447-34-9 |
---|---|
Product Name |
ADP-mannose |
Molecular Formula |
C16H25N5O15P2 |
Molecular Weight |
589.3 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H25N5O15P2/c17-13-7-14(19-3-18-13)21(4-20-7)15-11(26)9(24)6(33-15)2-32-37(28,29)36-38(30,31)35-16-12(27)10(25)8(23)5(1-22)34-16/h3-6,8-12,15-16,22-27H,1-2H2,(H,28,29)(H,30,31)(H2,17,18,19)/t5-,6-,8-,9-,10+,11-,12+,15-,16-/m1/s1 |
InChI Key |
WFPZSXYXPSUOPY-RYRBFGMPSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O)N |
physical_description |
Solid |
synonyms |
adenosine diphosphate-mannose ADP-Man ADP-mannose |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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